molecular formula C16H21BFNO2 B14766476 2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile

2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile

Cat. No.: B14766476
M. Wt: 289.2 g/mol
InChI Key: FQKWCSQYRDOVIH-UHFFFAOYSA-N
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Description

2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile is a complex organic compound that features a boronic ester group, a fluorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile typically involves a multi-step process. One common method includes the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent reacts with the aryl halide.

    Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, typically using a cyanating agent such as copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and electronic materials.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile depends on its application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The boronic ester group can form reversible covalent bonds with hydroxyl groups in enzymes, while the nitrile group can interact with other functional groups in the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile is unique due to the presence of both a boronic ester and a nitrile group, which allows for diverse chemical reactivity and applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H21BFNO2

Molecular Weight

289.2 g/mol

IUPAC Name

2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile

InChI

InChI=1S/C16H21BFNO2/c1-14(2,10-19)11-7-8-13(18)12(9-11)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3

InChI Key

FQKWCSQYRDOVIH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C#N)F

Origin of Product

United States

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